1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-fused carboxylic acid derivative featuring a hydroxyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol, and it is registered under CAS number 1056933-73-3 . It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to act as a rigid scaffold for functional group modifications. Industrial suppliers classify it under "pharmaceutical intermediates" with a purity of ≥98% .
Properties
CAS No. |
1056933-73-3 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6,11H,4-5H2,(H,12,13) |
InChI Key |
HNUPNADNJWDNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)C(=O)O |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Formation of 1-(3-oxophenyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-(3-hydroxyphenyl)cyclopropane-1-methanol.
Substitution: Formation of various ethers and esters depending on the substituent used
Scientific Research Applications
Medicinal Chemistry
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid has been investigated for its potential therapeutic applications.
Anti-Cancer Activity
Recent studies have shown that derivatives of cyclopropane carboxylic acids exhibit significant anti-cancer properties. For instance, a study published in ACS Medicinal Chemistry Letters highlighted the synthesis of cyclopropane derivatives that showed promising activity against various cancer cell lines . The mechanism of action is believed to involve the inhibition of specific kinase pathways that are crucial for tumor growth.
Pain Management
Another application is in pain management, where cyclopropane derivatives have been explored as non-opioid analgesics. Research indicates that these compounds can modulate pain pathways effectively, offering an alternative to traditional pain relief medications .
Agricultural Applications
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides.
Herbicide Development
According to patent literature, this compound can be transformed into various herbicidal formulations . These formulations are designed to target specific weed species while minimizing impact on crops, thus enhancing agricultural productivity.
| Herbicide Type | Target Weeds | Active Ingredient |
|---|---|---|
| Selective Herbicide | Broadleaf Weeds | This compound |
| Non-Selective Herbicide | Grasses and Broadleaf Weeds | Various derivatives |
Materials Science
In materials science, the compound's unique structure has led to its exploration in polymer chemistry.
Polymer Synthesis
Research indicates that incorporating cyclopropane carboxylic acids into polymer backbones can enhance thermal stability and mechanical properties. For example, polymers synthesized with these compounds have shown improved resistance to degradation under heat and UV exposure .
Case Study 1: Anti-Cancer Research
A recent study focused on synthesizing a series of cyclopropane-based compounds for evaluating their anti-cancer activity against breast cancer cell lines. Results demonstrated a significant reduction in cell viability with certain derivatives showing IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Agricultural Application
A field trial assessed the efficacy of a herbicide formulation based on this compound against common agricultural weeds. The results showed a 90% reduction in weed biomass compared to untreated controls, validating its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀O₃ | 178.18 | 1056933-73-3 | Not reported | 3-hydroxyphenyl |
| 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid | C₁₀H₆ClO₂ | 193.61 | Not reported | 84–86 | 3-chlorophenyl, cyclopropene |
| 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | 74205-24-6 | Not reported | 2-methoxyphenyl |
| 1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | C₁₁H₉F₃O₃ | 246.18 | 1260741-41-0 | Not reported | 3-trifluoromethoxyphenyl |
| 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | 1314660-63-3 | Not reported | 3-aminophenyl |
Key Observations :
- Cyclopropene vs. Cyclopropane : The cyclopropene ring in 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid introduces additional strain and reactivity compared to saturated cyclopropane analogs .
Stereochemical Considerations
The stereochemistry of the cyclopropane ring significantly impacts biological activity. For instance, rel-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS 731812-28-5) demonstrates how stereoisomerism can influence molecular interactions .
Biological Activity
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1056933-73-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H11O3 |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1056933-73-3 |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving cyclopropanation reactions or the introduction of the hydroxyl group on the aromatic ring. The synthetic routes often require careful control of reaction conditions to optimize yield and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antioxidant Activity
The compound has been shown to possess significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for preventing cellular damage and may contribute to therapeutic effects in various diseases.
Anti-inflammatory Effects
Studies have suggested that this compound may inhibit pro-inflammatory cytokines and enzymes, potentially providing relief in inflammatory conditions. The mechanism involves modulation of signaling pathways associated with inflammation.
Antimicrobial Properties
Preliminary investigations indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. This property could be beneficial for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Evaluation :
The biological activities of this compound are thought to involve multiple mechanisms:
- Antioxidant Mechanism : The hydroxyl group on the aromatic ring likely contributes to the scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.
- Anti-inflammatory Pathways : The compound may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function, although specific pathways are yet to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
